molecular formula C17H17NO4 B157802 N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide CAS No. 139259-94-2

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide

Cat. No. B157802
M. Wt: 299.32 g/mol
InChI Key: XJTLBCYOAYUFSH-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been extensively studied for its use in pain management and neurological disorders.

Mechanism Of Action

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide acts as an inhibitor of the anandamide transporter, leading to an increase in the levels of anandamide in the body. Anandamide is an endocannabinoid that acts on the CB1 and CB2 receptors in the body, which are involved in pain modulation and inflammation. By inhibiting the reuptake of anandamide, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can enhance the analgesic and anti-inflammatory effects of the endocannabinoid system.

Biochemical And Physiological Effects

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of the reuptake of anandamide, the modulation of pain and inflammation, and the potential to induce apoptosis in cancer cells. Additionally, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is its specificity for the anandamide transporter, which allows for targeted modulation of the endocannabinoid system. Additionally, N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of potential future directions for research on N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide, including its use in the treatment of neuropathic pain, cancer, and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide and its potential interactions with other drugs. Finally, the development of more effective methods for synthesizing and delivering N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide may lead to its increased use in clinical settings.

Synthesis Methods

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can be synthesized through a multistep process involving the reaction of 4-methylphenol with benzoyl chloride to produce 4-methylbenzoyl chloride. This intermediate is then reacted with sodium methoxide to produce 4-methylphenyl methoxybenzoate, which is then acetylated with acetic anhydride to produce N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide.

Scientific Research Applications

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide has been extensively studied for its potential use in pain management, particularly in the treatment of neuropathic pain. Studies have shown that N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can inhibit the reuptake of the endocannabinoid anandamide, which is involved in pain modulation. This mechanism of action has led to the development of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide as a potential alternative to traditional pain medications.

properties

IUPAC Name

[benzoyl-[(4-methylphenyl)methoxy]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-13-8-10-15(11-9-13)12-21-18(22-14(2)19)17(20)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTLBCYOAYUFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160985
Record name N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide

CAS RN

139259-94-2
Record name N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139259942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(ACETYLOXY)-N-((4-METHYLPHENYL)METHOXY)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HPY5TXX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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